molecular formula C15H11F5O2S B12612516 Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- CAS No. 648956-87-0

Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-

Cat. No.: B12612516
CAS No.: 648956-87-0
M. Wt: 350.3 g/mol
InChI Key: ZALCCTWTKVCAGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves several steps. One common method includes the reaction of 2,5-dimethoxythiophenol with pentafluorobenzyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with cysteine residues in proteins, altering their function. Additionally, the pentafluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- can be compared with similar compounds such as:

Properties

CAS No.

648956-87-0

Molecular Formula

C15H11F5O2S

Molecular Weight

350.3 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C15H11F5O2S/c1-21-7-3-4-9(22-2)10(5-7)23-6-8-11(16)13(18)15(20)14(19)12(8)17/h3-5H,6H2,1-2H3

InChI Key

ZALCCTWTKVCAGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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